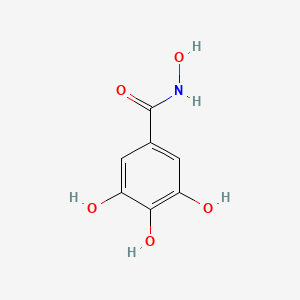
3,4,5-Trihydroxybenzohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxybenzohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 324362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
3,4,5-Trihydroxybenzohydroxamic acid has been studied for its potential as an anticancer agent. Hydroxamic acids, including this compound, are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Selective inhibition of HDAC6 has been demonstrated with benzohydroxamic acids, leading to apoptosis in cancer cells . The compound's ability to modulate gene expression through epigenetic mechanisms makes it a candidate for targeted cancer therapies.
Metal Chelation
The compound exhibits strong metal-chelating properties, particularly with iron and aluminum. This characteristic is vital in therapeutic contexts where metal ions contribute to disease pathology. For instance, hydroxamic acids are utilized in the treatment of iron overload conditions and as chelators to mitigate the effects of toxic metal accumulation .
Enzyme Inhibition
this compound acts as an inhibitor of various enzymes such as urease and ribonucleotide reductase. These enzymes are crucial in metabolic pathways; thus, their inhibition can lead to therapeutic effects in conditions like cancer and infections . The compound's structural features allow it to bind effectively to the active sites of these enzymes.
Agricultural Applications
Pest Control
In agriculture, hydroxamic acids have been explored for their potential as natural pesticides. Their ability to inhibit certain plant pathogens and pests can be harnessed to develop eco-friendly pest control methods. The chelation properties also help in enhancing nutrient availability in plants by binding to metal ions that would otherwise be less accessible .
Environmental Science
Corrosion Inhibition
The application of this compound extends to corrosion inhibition in metals. Its ability to form stable complexes with metal surfaces can protect against oxidative degradation. This property is particularly useful in industrial applications where metal integrity is crucial for safety and functionality .
Case Study 1: Anticancer Research
A study investigating the effects of various hydroxamic acids on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to HDAC inhibition leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing hydroxamic acids showed a marked reduction in pest populations without harming beneficial insects. The trials highlighted the potential for integrating these compounds into sustainable agricultural practices .
Propriétés
Numéro CAS |
69839-82-3 |
|---|---|
Formule moléculaire |
C7H7NO5 |
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
N,3,4,5-tetrahydroxybenzamide |
InChI |
InChI=1S/C7H7NO5/c9-4-1-3(7(12)8-13)2-5(10)6(4)11/h1-2,9-11,13H,(H,8,12) |
Clé InChI |
XZPJXKWQNHZMNT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)NO |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)NO |
Key on ui other cas no. |
69839-82-3 |
Synonymes |
3,4,5-trihydroxybenzohydroxamic acid VF 122 VF-122 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















